molecular formula C11H9NO3S2 B2691111 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one CAS No. 1159976-60-9

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one

Cat. No.: B2691111
CAS No.: 1159976-60-9
M. Wt: 267.32
InChI Key: YMICVZBDWKUOJX-QPJJXVBHSA-N
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Description

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is a complex organic compound known for its unique structural features and diverse applications in various scientific fields. This compound is characterized by the presence of a thiazolidinone ring, a methoxyphenyl group, and a hydroxyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidinone ring. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The thioxo group can be reduced to a thiol or thioether.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include quinone derivatives, thiol or thioether compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents targeting diseases such as cancer and bacterial infections.

Medicine

In medicine, derivatives of this compound have shown promise as anti-inflammatory and antimicrobial agents. Their ability to modulate biological pathways and inhibit the growth of pathogens highlights their potential in drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its chemical stability and reactivity make it suitable for applications in the production of high-performance materials.

Mechanism of Action

The mechanism by which 4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to the inhibition or modulation of their activity. Pathways involved in these interactions include oxidative stress response and inflammatory signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    Thiosemicarbazide: Another precursor used in the synthesis.

    2-Thioxo-1,3-thiazolidin-4-one: A structurally related compound with similar reactivity.

Uniqueness

4-((4-Hydroxy-3-methoxyphenyl)methylene)-2-thioxo-1,3-thiazolidin-5-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity

This detailed overview provides a comprehensive understanding of this compound, from its synthesis and chemical behavior to its applications and mechanism of action

Properties

IUPAC Name

(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-15-9-5-6(2-3-8(9)13)4-7-10(14)17-11(16)12-7/h2-5,13H,1H3,(H,12,16)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMICVZBDWKUOJX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)SC(=S)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)SC(=S)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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